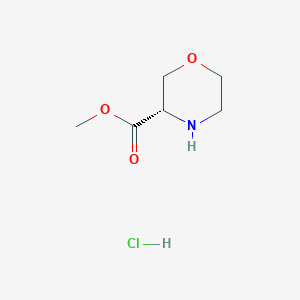

(S)-methyl morpholine-3-carboxylate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (3S)-morpholine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWULSIFJKMWPM-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1COCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447972-26-0 | |

| Record name | Methyl (3S)-morpholine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of (S)-methyl morpholine-3-carboxylate hydrochloride?

An In-Depth Technical Guide to the Physical Properties of (S)-Methyl Morpholine-3-Carboxylate Hydrochloride

Introduction

This compound is a chiral heterocyclic compound of significant interest within the fields of medicinal chemistry and pharmaceutical development. As a derivative of morpholine, a structural motif present in numerous approved drugs, this compound serves as a valuable building block for synthesizing complex molecules with defined stereochemistry. The (S)-configuration at the C3 position provides a crucial stereocenter for developing enantiomerically pure active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the essential physical and chemical properties of this compound. Understanding these characteristics is paramount for its effective handling, characterization, and integration into synthetic workflows. The information herein is synthesized from publicly available data and established chemical principles, offering field-proven insights for laboratory applications.

Chemical Identity and Structure

The foundational step in utilizing any chemical reagent is to confirm its identity through established nomenclature and structural identifiers. This compound is the hydrochloride salt of the methyl ester of (S)-morpholine-3-carboxylic acid. The protonation of the morpholine nitrogen enhances the compound's stability and modifies its solubility profile.

The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | methyl (3S)-morpholine-3-carboxylate;hydrochloride | [1] |

| CAS Number | 1447972-26-0 | [2][3] |

| Molecular Formula | C₆H₁₂ClNO₃ | [2][3] |

| Molecular Weight | 181.62 g/mol | [2][3] |

| Canonical SMILES | COC(=O)[C@@H]1COCCN1.Cl | [1] |

| InChI | InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 | [2] |

| InChIKey | NSWULSIFJKMWPM-YFKPBYRVSA-N | [1] |

Physicochemical Properties

The bulk physical properties of a compound dictate its behavior in both storage and reaction conditions. As a hydrochloride salt, its properties are characteristic of a polar, organic molecule.

| Property | Value / Description | Notes & Experimental Context | Source(s) |

| Appearance | White to off-white crystalline solid. | This is the typical appearance for morpholine derivatives and other organic hydrochloride salts. Visual inspection is the first-pass identity check. | [4] |

| Melting Point | Data not consistently reported. | A sharp melting point is a key indicator of purity. This would be determined experimentally using a standard capillary melting point apparatus. | |

| Solubility | Soluble in water, methanol, and DMSO. Poorly soluble in non-polar solvents (e.g., hexanes, toluene). | The hydrochloride salt form significantly increases polarity and favors solubility in polar protic and aprotic solvents. This is critical for selecting appropriate reaction or analytical solvents. | [4] |

| Hygroscopicity | Moisture sensitive. | The compound should be handled under an inert atmosphere (e.g., nitrogen or argon) where possible and stored in a desiccator to prevent water absorption, which can affect reagent stoichiometry and stability. | [2] |

| Purity | Commercially available at ≥98% purity. | Purity should always be confirmed upon receipt of a new batch via techniques like NMR or HPLC before use in a GMP or discovery setting. | [2][3] |

Spectroscopic and Analytical Characterization

Rigorous structural confirmation and purity assessment are non-negotiable in scientific research. The following spectroscopic techniques are essential for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.

Expert Insight: For hydrochloride salts, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it readily dissolves the salt and its N-H protons are often observable.[5] In contrast, using deuterated methanol (CD₃OD) can lead to H-D exchange, causing the N-H proton signal to disappear.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

-

δ ~9.0-10.0 ppm (broad singlet, 2H): These signals correspond to the two protons on the positively charged nitrogen atom (N-H₂⁺). The broadness is due to quadrupolar coupling and chemical exchange.

-

δ ~4.3-4.5 ppm (multiplet, 1H): The chiral proton at the C3 position (methine proton, -CH(CO₂Me)-).

-

δ ~3.9-4.1 ppm (multiplet, 2H): Protons on the carbon adjacent to the oxygen atom (-O-CH₂-).

-

δ 3.71 ppm (singlet, 3H): The methyl ester protons (-OCH₃).

-

δ ~3.1-3.4 ppm (multiplet, 4H): The remaining four protons on the carbons adjacent to the nitrogen atom (-N-CH₂-). Protonation of the nitrogen causes these protons to shift downfield compared to the free base.[5]

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

-

δ ~169-172 ppm: Ester carbonyl carbon (C=O).

-

δ ~65-68 ppm: Carbon adjacent to the ether oxygen (-O-CH₂-).

-

δ ~55-58 ppm: Chiral carbon at the C3 position.

-

δ ~52-54 ppm: Methyl ester carbon (-OCH₃).

-

δ ~42-45 ppm: Carbons adjacent to the protonated nitrogen (-N-CH₂-).

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Dissolution: Cap the tube and vortex or invert gently until the sample is fully dissolved. A brief sonication may be required.

-

Acquisition: Insert the sample into the NMR spectrometer. Acquire a ¹H spectrum followed by a ¹³C spectrum. Standard acquisition parameters for small molecules are typically sufficient.

-

Data Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction. Reference the spectrum to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H).

References

- 1. (S)-Methyl morpholine-3-carboxylate | C6H11NO3 | CID 6558896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. calpaclab.com [calpaclab.com]

- 4. (R)-methyl morpholine-3-carboxylate hydrochloride (1187929-55-0) for sale [vulcanchem.com]

- 5. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Methyl Morpholine-3-Carboxylate Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

This guide provides an in-depth analysis of (S)-methyl morpholine-3-carboxylate hydrochloride, a chiral building block of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, stereospecific synthesis, and its emerging role as a privileged scaffold in the design of novel therapeutics. This document is intended to serve as a critical resource for researchers and scientists actively engaged in the exploration of new chemical entities.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a ubiquitous heterocyclic motif found in a multitude of approved drugs and clinical candidates.[1][2][3] Its prevalence stems from a unique combination of physicochemical properties that render it a "privileged scaffold" in drug design. The presence of both a secondary amine and an ether linkage within the six-membered ring imparts a favorable balance of polarity and lipophilicity, often leading to improved aqueous solubility, metabolic stability, and oral bioavailability of the parent molecule. Furthermore, the morpholine ring can engage in crucial hydrogen bonding interactions with biological targets, enhancing binding affinity and potency.[1] The introduction of a chiral center, as seen in (S)-methyl morpholine-3-carboxylate, provides an additional vector for optimizing stereospecific interactions within a target's binding pocket, a cornerstone of modern rational drug design.

Chemical Structure and Nomenclature

A precise understanding of a molecule's identity is fundamental to its application. This section details the chemical structure and systematic naming of this compound.

Chemical Structure

The chemical structure of this compound is characterized by a morpholine ring with a methyl carboxylate group at the 3-position. The "(S)" designation indicates the stereochemistry at the chiral carbon (C3). The molecule is supplied as a hydrochloride salt, where the basic nitrogen atom of the morpholine ring is protonated.

Diagram 1: Chemical Structure of this compound

Caption: 2D representation of this compound.

IUPAC Name

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is methyl (3S)-morpholine-3-carboxylate hydrochloride .[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are critical for assessing its suitability in various experimental and formulation contexts.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO₃ | [5][6] |

| Molecular Weight | 181.62 g/mol | [5][6] |

| CAS Number | 1447972-26-0 | [5][6] |

| Appearance | White to off-white solid (typical) | N/A |

| Solubility | Soluble in water and polar organic solvents | Inferred |

| InChI Key | VVYXIRKYWOEDRA-YFKPBYRVSA-N (for the free base) | [4] |

Stereospecific Synthesis

The enantiomeric purity of chiral building blocks is paramount in drug development to ensure selective interaction with biological targets and to minimize off-target effects. The synthesis of this compound typically starts from the readily available and enantiopure amino acid, L-serine.

Synthetic Pathway Overview

A robust and scalable synthesis of the (S)-morpholine-3-carboxylic acid core has been reported, which can then be converted to the desired methyl ester hydrochloride salt.[7] The general synthetic strategy involves the following key transformations:

-

Protection of the Carboxylic Acid: The synthesis commences with the protection of the carboxylic acid functionality of L-serine, commonly as a tert-butyl ester, to prevent its interference in subsequent reactions.

-

N-Alkylation: The amino group of the protected L-serine is then N-alkylated with a suitable two-carbon electrophile, such as chloroacetyl chloride.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chloride to form the morpholine ring. This is typically achieved under basic conditions.

-

Deprotection and Esterification: The protecting group on the carboxylic acid is removed, and the resulting carboxylic acid is esterified with methanol under acidic conditions to yield the methyl ester.

-

Salt Formation: Finally, the hydrochloride salt is formed by treating the methyl ester with hydrochloric acid.

Diagram 2: Synthetic Workflow for this compound

Caption: High-level overview of the synthetic route.

Exemplary Experimental Protocol

The following is a representative, step-by-step protocol for the synthesis of this compound, adapted from literature procedures for the synthesis of the carboxylic acid precursor.[7]

Step 1: Synthesis of (S)-tert-butyl 2-((2-chloroacetyl)amino)-3-hydroxypropanoate

-

To a solution of L-serine tert-butyl ester in a suitable solvent (e.g., dichloromethane) at 0-10 °C, add a solution of chloroacetyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

Step 2: Synthesis of (S)-tert-butyl 5-oxomorpholine-3-carboxylate

-

Dissolve the product from Step 1 in a suitable solvent (e.g., toluene).

-

Add a base, such as sodium ethoxide, dropwise to the solution.

-

Stir the reaction mixture until the intramolecular cyclization is complete (monitored by TLC).

-

Quench the reaction with water, separate the organic layer, and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product can be purified by column chromatography.

Step 3: Synthesis of (S)-morpholine-3-carboxylic acid

-

The product from Step 2 can be reduced and deprotected in a one-pot procedure. Dissolve the tert-butyl ester in a suitable solvent (e.g., methanol).

-

Treat the solution with a reducing agent (e.g., sodium borohydride) in the presence of a Lewis acid (e.g., aluminum trichloride) to reduce the amide.

-

Following reduction, add a methanolic solution of hydrogen chloride to facilitate the deprotection of the tert-butyl ester.

-

Stir the reaction until completion, and then remove the solvent under reduced pressure to obtain the crude (S)-morpholine-3-carboxylic acid.

Step 4: Synthesis of this compound

-

Suspend the crude (S)-morpholine-3-carboxylic acid from Step 3 in methanol.

-

Bubble hydrogen chloride gas through the suspension or add a solution of HCl in methanol.

-

Heat the reaction mixture to reflux and monitor for the formation of the methyl ester by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and concentrate in vacuo to yield the crude this compound.

-

The final product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

Applications in Drug Development

The this compound scaffold is a valuable starting material for the synthesis of a wide range of biologically active molecules. Its utility is primarily driven by the ability to introduce diverse substituents at the morpholine nitrogen, thereby modulating the pharmacological properties of the resulting compounds.

The morpholine moiety is frequently incorporated into drug candidates to improve their pharmacokinetic profiles, including enhanced solubility, metabolic stability, and blood-brain barrier penetration.[1][3] This is particularly relevant for central nervous system (CNS) drug discovery.[1][3] While specific drugs containing the exact (S)-methyl morpholine-3-carboxylate fragment are not prominently in the public domain, the broader class of morpholine-3-carboxylic acid derivatives are key intermediates in the synthesis of compounds targeting a variety of diseases.[8][9] These include potential treatments for neurological and cardiovascular disorders.[8]

The general strategy for utilizing this building block in drug discovery is outlined below.

Diagram 3: Logic Diagram for the Application in Drug Discovery

Caption: Workflow for utilizing the building block in drug discovery.

Conclusion

This compound is a chiral building block with significant potential in the field of drug discovery and development. Its well-defined stereochemistry and the inherent advantages of the morpholine scaffold make it an attractive starting material for the synthesis of novel therapeutic agents. The synthetic routes, primarily originating from L-serine, are well-established, allowing for the scalable and enantiopure production of this valuable intermediate. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic incorporation of chiral building blocks like this compound will undoubtedly play a crucial role in the future of medicinal chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-Methyl morpholine-3-carboxylate | C6H11NO3 | CID 6558896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. 1447972-26-0|this compound|BLD Pharm [bldpharm.com]

- 7. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 8. (S)-Morpholine-3-carboxylic acid hydrochloride [myskinrecipes.com]

- 9. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to (S)-Methyl Morpholine-3-Carboxylate Hydrochloride: Synthesis, Properties, and Applications

Introduction

In the landscape of modern drug discovery and development, the strategic use of chiral building blocks is paramount for achieving molecular complexity and stereochemical precision. Among these, heterocyclic scaffolds are of particular interest due to their prevalence in biologically active molecules. (S)-Methyl morpholine-3-carboxylate hydrochloride, a key chiral intermediate, has emerged as a valuable component in the synthesis of complex pharmaceutical agents. Its rigid, C3-substituted morpholine framework provides a reliable anchor for introducing chirality and directing substituent vectors in three-dimensional space, influencing binding affinity and pharmacokinetic properties.

This technical guide provides an in-depth analysis of this compound, covering its chemical and physical properties, a detailed, field-proven synthesis protocol derived from foundational patent literature, and its critical applications for researchers and drug development professionals.

CAS Number: 1447972-26-0 Molecular Formula: C₆H₁₂ClNO₃ Molecular Weight: 181.62 g/mol

Physicochemical and Safety Data

Accurate characterization is the bedrock of reproducible science. The properties of this compound are summarized below. This data is critical for reaction planning, purification, and safe handling.

| Property | Value | Source(s) |

| CAS Number | 1447972-26-0 | [1][2] |

| Molecular Formula | C₆H₁₂ClNO₃ | [3][4] |

| Molecular Weight | 181.62 | [3][4] |

| Appearance | White to off-white solid | Supplier Data |

| Purity | Typically ≥97% | Supplier Data |

| Storage Conditions | Room temperature, desiccated, protect from moisture | [5] |

| Solubility | Soluble in water and polar protic solvents like methanol | Inferred |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Supplier Data |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | Supplier Data |

Enantioselective Synthesis Protocol

The synthesis of enantiomerically pure this compound is a multi-step process that leverages a chiral pool starting material, L-serine, to establish the desired stereocenter. The following protocol is an optimized workflow based on the methodology disclosed in patent literature, which details the synthesis of the parent carboxylic acid[3][6]. The final step is a classic Fischer esterification, which concurrently removes the tert-butyl protecting group and forms the methyl ester hydrochloride salt in a single, efficient operation.

Rationale for the Synthetic Strategy

The choice of L-serine as the starting material is a cornerstone of this synthesis. It provides the C3 stereocenter in the correct (S)-configuration from the outset, obviating the need for complex asymmetric catalysis or chiral resolution. The strategy involves building the morpholine ring around this chiral core through a sequence of protection, acylation, intramolecular cyclization (Williamson ether synthesis), and reduction.

Sources

- 1. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today’s Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 4. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to (S)-methyl morpholine-3-carboxylate hydrochloride: A Key Building Block in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of (S)-methyl morpholine-3-carboxylate hydrochloride, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. The morpholine ring is recognized as a "privileged structure" in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3] This guide delves into the fundamental properties, synthesis, chiral separation, and detailed analytical characterization of the title compound. Furthermore, it explores its critical application as a versatile scaffold in the synthesis of complex molecules, with a particular focus on its emerging role in the development of targeted protein degraders such as PROTACs. The methodologies and insights presented herein are grounded in established scientific principles to support the strategic application of this compound in advancing novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the (S)-enantiomer of methyl morpholine-3-carboxylate. The presence of the chiral center at the C3 position is critical for its application in stereospecific interactions with biological targets. It is essential to distinguish this specific enantiomer from its (R)-counterpart and the racemic mixture, as they are distinct chemical entities with different CAS numbers.

Structural and Molecular Data

The fundamental properties of the compound are summarized in the table below. These values are critical for reaction planning, analytical method development, and regulatory documentation.

| Property | Value | Source(s) |

| IUPAC Name | methyl (3S)-morpholine-3-carboxylate;hydrochloride | [4] |

| Chemical Formula | C₆H₁₂ClNO₃ | [5] |

| Molecular Weight | 181.62 g/mol | [5] |

| Canonical SMILES | COC(=O)[C@@H]1COCCN1.Cl | [4][6] |

| InChIKey | NSWULSIFJKMWPM-NUBCRITNSA-N | [6] |

| CAS Number | 1447972-26-0 | [5] |

| Appearance | White to off-white solid (typical) | N/A |

| Purity | ≥98% (commercially available) | [5] |

| Storage | Desiccated, Room Temperature | [5] |

Note on Related Compounds:

-

Racemic Hydrochloride Salt: CAS 1214686-81-3[7]

-

(R)-enantiomer Hydrochloride Salt: CAS 1187929-55-0[6]

-

(S)-enantiomer Free Base: CAS 741288-31-3[4]

The Morpholine Scaffold: A Privileged Structure in Drug Discovery

The morpholine heterocycle is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to optimize their pharmacological profiles.[1][3][8] Its utility stems from a unique combination of properties:

-

Improved Physicochemical Properties: The oxygen atom acts as a hydrogen bond acceptor, improving aqueous solubility and overall polarity, which can be crucial for oral bioavailability.

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can enhance the in vivo half-life of a drug.[3]

-

Favorable Conformation: The flexible "chair" conformation of the ring allows appended functional groups to be precisely oriented for optimal interaction with protein binding sites.[7]

-

Low Toxicity: The morpholine scaffold is generally considered to have a low toxicity profile.

These attributes have led to the classification of morpholine as a "privileged structure," justifying its presence in numerous approved drugs and experimental therapeutics targeting a wide array of diseases.[1][2]

Caption: Key properties of the morpholine scaffold contributing to improved drug-like characteristics.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure morpholine derivatives is a critical step in their application. Two primary strategies are employed: direct asymmetric synthesis or the resolution of a racemic mixture. While a specific synthetic route for the title compound is not widely published in peer-reviewed journals, a general and logical workflow can be constructed based on established methodologies for related structures.[9][10][11]

Generalized Synthetic Approach

A common approach involves the cyclization of a chiral amino alcohol precursor. The stereocenter is typically introduced early from a chiral starting material, such as an amino acid, to ensure the desired (S)-configuration in the final product.

Caption: Generalized workflow for the asymmetric synthesis of the target compound.

Chiral Resolution of Racemic Mixtures

An alternative to asymmetric synthesis is the resolution of a racemic methyl morpholine-3-carboxylate mixture. This technique leverages the formation of diastereomeric salts by reacting the racemic amine with a chiral acid.[12][13]

Causality Behind the Method: Enantiomers possess identical physical properties (e.g., solubility, melting point), making them inseparable by standard techniques like crystallization.[12] However, diastereomers have distinct physical properties. By reacting the racemic amine (R/S) with a single enantiomer of a chiral acid, such as (+)-tartaric acid, two diastereomeric salts are formed: [(R)-amine:(+)-acid] and [(S)-amine:(+)-acid]. These salts can now be separated based on differences in their solubility through fractional crystallization.[13][14]

Experimental Protocol: Chiral Resolution (Generalized)

-

Salt Formation:

-

Dissolve racemic methyl morpholine-3-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

-

Add an enantiomerically pure chiral resolving agent (e.g., (2R,3R)-O,O'-Dibenzoyl-D-tartaric acid, 0.5 eq) to the solution. The sub-stoichiometric amount is often used to selectively crystallize one diastereomer.

-

Gently heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

-

Isolation of Diastereomer:

-

Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove impurities.

-

The mother liquor, now enriched with the other diastereomer, is set aside.

-

-

Liberation of the Free Amine:

-

Dissolve the isolated diastereomeric salt crystals in water.

-

Basify the aqueous solution with a suitable base (e.g., 1 M NaOH or NaHCO₃) to a pH > 9 to deprotonate the morpholine nitrogen.

-

Extract the liberated free amine (now enantiomerically enriched) into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Formation of Hydrochloride Salt:

-

Dissolve the purified (S)-methyl morpholine-3-carboxylate free base in a dry, aprotic solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum.

-

Analytical Characterization and Quality Control

Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemical integrity of this compound. A multi-technique approach is standard practice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for structural elucidation and confirmation.

-

¹H NMR: Provides information on the number of different types of protons and their connectivity. Expected signals would include a singlet for the methyl ester protons, and a series of multiplets in the aliphatic region corresponding to the non-equivalent protons on the morpholine ring. The hydrochloride salt form may lead to broader peaks for protons near the nitrogen atom.

-

¹³C NMR: Confirms the carbon skeleton of the molecule. Key signals would include the carbonyl carbon of the ester, the methoxy carbon, and the four distinct carbons of the morpholine ring.

-

2D NMR (COSY, HSQC): These experiments are used to definitively assign proton and carbon signals and confirm the connectivity within the morpholine ring.

Self-Validation Principle: The combination of ¹H, ¹³C, and 2D NMR spectra must be fully consistent with the proposed structure. Any deviation in chemical shifts or coupling constants from expected values would trigger further investigation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric purity (also known as enantiomeric excess, % ee).

Causality Behind the Method: The separation of enantiomers requires a chiral environment. This is achieved by using a chiral stationary phase (CSP) within the HPLC column.[15] The CSP interacts differently with the (S) and (R) enantiomers, leading to the formation of transient, diastereomeric complexes with different energies. This difference in interaction strength causes one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks.[16][17]

Experimental Protocol: Chiral HPLC (Generalized)

-

Sample Preparation:

-

Accurately weigh approximately 1-2 mg of the sample and dissolve it in a suitable solvent (e.g., methanol) to a final concentration of ~1 mg/mL.[18]

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Instrumentation and Conditions:

-

Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series) is commonly effective.[17]

-

Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typical for normal-phase chiral chromatography. Small amounts of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic compounds.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength where the molecule absorbs (e.g., ~210 nm, due to the ester carbonyl).

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C or 40 °C) to ensure reproducible retention times.[19]

-

-

Data Analysis:

-

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (Aₛ and Aᵣ) using the formula: % ee = [(Aₛ - Aᵣ) / (Aₛ + Aᵣ)] * 100

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. When coupled with liquid chromatography (LC-MS), it also serves as a powerful tool for purity analysis.

-

Expected Ionization: Using electrospray ionization (ESI) in positive mode, the free base form of the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 146.1. The intact hydrochloride salt is not typically observed.

-

Fragmentation: Tandem MS (MS/MS) can be used to fragment the parent ion, providing structural confirmation. Predictable fragmentation patterns would include the loss of the methoxycarbonyl group.

Applications in Modern Drug Development

This compound serves as a high-value building block, primarily utilized in the synthesis of more complex molecules for drug discovery libraries and lead optimization campaigns.

Role in Targeted Protein Degradation (PROTACs)

A particularly compelling application is in the field of targeted protein degradation. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific disease-causing proteins from the cell.[20][21][22]

A PROTAC consists of three components:

-

A ligand that binds to the target protein (the "warhead").

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

The PROTAC acts as a molecular bridge, bringing the target protein into close proximity with the E3 ligase, which then tags the target for destruction by the cell's proteasome machinery.[22]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (S)-Methyl morpholine-3-carboxylate | C6H11NO3 | CID 6558896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. 1187929-55-0 | (R)-Methyl morpholine-3-carboxylate hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 7. Methyl morpholine-3-carboxylate hydrochloride [acrospharmatech.com]

- 8. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 9. Morpholine synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Chiral resolution - Wikipedia [en.wikipedia.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chiral hplc method: Topics by Science.gov [science.gov]

- 18. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]

- 19. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Recent Advances in Developing Degraders & Inhibitors of Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of (S)-methyl morpholine-3-carboxylate hydrochloride

Introduction

(S)-methyl morpholine-3-carboxylate hydrochloride is a heterocyclic compound of interest in pharmaceutical research and development. As a chiral building block, it serves as a valuable starting material in the synthesis of various biologically active molecules. Its structure, featuring a morpholine ring, a methyl ester, and a hydrochloride salt, imparts specific physicochemical properties that are crucial for its handling, formulation, and ultimate application in drug discovery workflows.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential before delving into its solubility and stability.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO₃ | |

| Molecular Weight | 181.62 g/mol | |

| Appearance | White to off-white solid | General observation for similar compounds |

| Chirality | (S)-enantiomer |

The presence of a hydrochloride salt significantly influences the compound's polarity and, consequently, its solubility profile, generally favoring solubility in polar solvents. The ester functional group, however, introduces a potential site for hydrolysis, a key consideration for its stability.

Part 1: Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and developability.[1] The hydrochloride salt form of (S)-methyl morpholine-3-carboxylate suggests an increased affinity for polar solvents. This section outlines the protocol for determining its solubility.

Rationale for Solvent Selection

A diverse panel of solvents should be selected to represent a range of polarities and functionalities commonly encountered in a laboratory setting. This allows for the construction of a comprehensive solubility profile.

-

Protic Solvents: Water, Methanol, Ethanol, Isopropanol

-

Aprotic Polar Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)

-

Aprotic Nonpolar Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF)

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[2]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium. A typical duration is 24-48 hours.

-

Phase Separation: After equilibration, cease agitation and allow the solid to sediment. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or g/L, accounting for the dilution factor.

Data Presentation: Solubility Profile

The experimentally determined solubility data should be compiled into a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| Water | 25 | Record Data Here | |

| Water | 37 | Record Data Here | |

| Methanol | 25 | Record Data Here | |

| Ethanol | 25 | Record Data Here | |

| Isopropanol | 25 | Record Data Here | |

| DMSO | 25 | Record Data Here | |

| DMF | 25 | Record Data Here | |

| Acetonitrile | 25 | Record Data Here | |

| Dichloromethane | 25 | Record Data Here | |

| THF | 25 | Record Data Here |

Visualization of the Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Assessment and Forced Degradation

Understanding the stability of this compound is crucial for defining its storage conditions, shelf-life, and identifying potential degradation products that could impact its purity and safety. Forced degradation studies are designed to accelerate the degradation process under harsh conditions to predict the compound's long-term stability and to develop stability-indicating analytical methods.[1][3]

Predicted Degradation Pathways

The chemical structure of this compound suggests two primary sites susceptible to degradation:

-

Ester Hydrolysis: The methyl ester is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid, (S)-morpholine-3-carboxylic acid, and methanol.

-

Morpholine Ring Opening: While the morpholine ring is generally stable, extreme conditions could potentially lead to ring-opening reactions.[4] Studies on morpholine degradation have shown that cleavage of the C-N bond can occur.[4]

Experimental Protocol: Forced Degradation Studies

A systematic forced degradation study should be conducted to evaluate the compound's stability under various stress conditions. A target degradation of 5-20% is generally desired to ensure that the degradation products are detectable without completely consuming the parent compound.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C.

-

Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80°C) and also heat the stock solution at 60°C.

-

Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acidic and basic samples, neutralize them before analysis.

-

Analysis: Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

-

Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.

Visualization of the Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Data Presentation: Stability Summary

The results of the forced degradation study should be summarized in a table.

| Stress Condition | Reagent/Condition | Time (h) | % Degradation | No. of Degradants | Observations |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | 24 | Record Data | Record Data | |

| Basic Hydrolysis | 0.1 M NaOH, RT | 24 | Record Data | Record Data | |

| Oxidation | 3% H₂O₂, RT | 24 | Record Data | Record Data | |

| Thermal (Solid) | 80°C | 24 | Record Data | Record Data | |

| Thermal (Solution) | 60°C | 24 | Record Data | Record Data | |

| Photolytic (Solid) | UV/Vis Light | 24 | Record Data | Record Data | |

| Photolytic (Solution) | UV/Vis Light | 24 | Record Data | Record Data |

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. While pre-existing quantitative data is scarce, the detailed experimental protocols and scientific rationale presented herein empower researchers to generate this critical information. A thorough understanding of these properties is a non-negotiable prerequisite for the successful application of this, and any, chemical entity in the rigorous and demanding field of drug development. The provided workflows and data templates offer a structured approach to ensure data integrity and facilitate informed decision-making in research and development endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

MedCrave online. (2016). Forced Degradation Studies. [Link]

-

National Center for Biotechnology Information. (n.d.). Morpholine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. [Link]

- O'Neil, M. J. (Ed.). (2006). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.

-

BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

-

Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(4), 1141-1146. [Link]

-

MDPI. (2022). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Molecules, 27(19), 6659. [Link]

-

PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. [Link]

-

Heriot-Watt University. (2017). Thermal Degradation of Morpholine in CO2 Post-combustion Capture. Energy Procedia, 114, 1827-1834. [Link]

-

Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Journal of Research in Pharmaceutical Science, 8(11), 10-18. [Link]

Sources

Safety, handling, and storage recommendations for (S)-methyl morpholine-3-carboxylate hydrochloride.

An In-depth Technical Guide on the Safety, Handling, and Storage of (S)-methyl morpholine-3-carboxylate hydrochloride

Introduction

This compound is a chiral morpholine derivative frequently employed as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structural features make it a valuable intermediate for creating novel compounds with specific biological activities. As with any laboratory chemical, a thorough understanding of its properties and associated hazards is paramount to ensure the safety of personnel and the integrity of research outcomes.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed for researchers, scientists, and drug development professionals, providing a framework for risk assessment and establishing best practices for the safe handling, storage, and emergency management of this compound. We will explore the causality behind safety protocols, grounding our recommendations in established chemical principles and regulatory standards to foster a proactive safety culture in the laboratory.

Chemical and Physical Identity

A precise understanding of a compound's identity and physical properties is the foundation of safe laboratory practice. This information dictates storage conditions, informs the choice of personal protective equipment, and is critical for the accurate preparation of solutions and reaction mixtures.

| Property | Value | Source |

| IUPAC Name | methyl (3S)-morpholine-3-carboxylate;hydrochloride | [1] |

| Synonyms | (S)-methyl morpholine-3-carboxylate-HCl | [2][3] |

| CAS Number | 1447972-26-0; 1214686-81-3 | [2][3][4] |

| Molecular Formula | C₆H₁₂ClNO₃ | [2][3][4] |

| Molecular Weight | 181.62 g/mol | [2][3][4] |

| Appearance | White to off-white solid (typical for similar compounds) | [5] |

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that mandate careful handling. The hydrochloride salt form, while often improving solubility and stability, can contribute to its irritant properties.

GHS Hazard Classification

| Hazard Class | GHS Code | Signal Word | Description |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation |

Source: Aggregated from multiple supplier safety data sheets.[4][5][6]

Expert Analysis of Hazards:

-

Skin and Eye Irritation (H315, H319): The primary hazards are irritant in nature.[4][5][6] Upon contact with moist skin or mucous membranes, the hydrochloride salt can dissociate, creating a localized acidic environment that irritates tissues. Prolonged or repeated contact can exacerbate this effect. The causality stems from the chemical reactivity of the compound and its acidic nature.

-

Respiratory Irritation (H335): As a fine, crystalline solid, the compound can become airborne as dust during handling, such as weighing or transferring.[7] Inhalation of this dust can irritate the respiratory tract, leading to symptoms like coughing or shortness of breath.[5] This underscores the critical importance of engineering controls to minimize dust generation and inhalation.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach, prioritizing engineering controls over personal reliance on PPE, is the most effective strategy for mitigating exposure risks.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood . A fume hood provides constant airflow to draw airborne dust and potential vapors away from the operator's breathing zone, preventing respiratory exposure. All weighing, transferring, and solution preparation activities should be performed within a fume hood.[6][8] Ensure the sash is kept at the lowest practical height to maximize capture velocity. A well-ventilated laboratory with regular air exchange is also a mandatory background control.[6]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is required even when using engineering controls. The selection of PPE should be guided by the specific task being performed.

-

Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required. However, for tasks with a higher risk of splashes or dust generation (e.g., transferring large quantities), chemical splash goggles are strongly recommended as they provide a complete seal around the eyes.[7][9]

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile, are essential. Always inspect gloves for tears or pinholes before use. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them after use.[6][7]

-

Protective Clothing: A standard laboratory coat should be worn and kept fully buttoned. For larger-scale operations, a chemically resistant apron may be advisable.[6]

-

-

Respiratory Protection: When engineering controls are not sufficient to control airborne concentrations (e.g., during a large spill cleanup outside of a hood), a NIOSH-approved respirator is necessary. For a solid powder, a particulate respirator (e.g., N95 or P100) is appropriate.[6][7]

Protocols for Safe Handling and Storage

Adherence to standardized protocols is a self-validating system that ensures safety and reproducibility.

Step-by-Step Handling Protocol

-

Pre-Operation: Confirm the chemical fume hood is operational. Locate the nearest safety shower and eyewash station.[9][10]

-

Don PPE: Put on a lab coat, appropriate gloves, and safety glasses or goggles as determined by your risk assessment.

-

Handling: Perform all manipulations inside the fume hood. Use a spatula or scoop for solid transfers to minimize dust creation. Avoid shaking the container unnecessarily.

-

Solution Preparation: When dissolving, add the solid slowly to the solvent to prevent splashing.

-

Post-Operation: Tightly close the container. Decontaminate the work surface with a suitable solvent and wipe it down.

-

Doff PPE: Remove gloves and wash hands thoroughly with soap and water before leaving the laboratory.[6][7]

Storage Protocol

Proper storage is crucial for maintaining the chemical's purity and preventing hazardous situations.

-

Container: Keep the compound in its original, tightly sealed container to prevent moisture absorption and contamination.[3][6][7] Hydrochloride salts can be hygroscopic, and moisture can affect stability.

-

Environment: Store in a cool, dry, and well-ventilated area.[6][7][11] Room temperature storage is generally acceptable.[3][12]

-

Segregation: Store away from incompatible materials. The primary incompatibilities are:

-

Strong Bases: Will neutralize the hydrochloride salt in a potentially exothermic reaction.

-

Strong Oxidizing Agents: Can cause vigorous and potentially hazardous reactions.[7]

-

-

Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard pictograms.

Emergency Procedures

Preparedness is key to effectively managing any laboratory incident.

Accidental Release (Spill) Protocol

-

Alert: Immediately alert personnel in the vicinity.

-

Evacuate: If the spill is large or outside of a containment area, evacuate the lab.

-

Assess: From a safe distance, assess the extent of the spill. Do not proceed with cleanup unless you are trained and equipped to do so.

-

Control: Prevent the spilled material from entering drains or waterways.[6]

-

Cleanup:

-

Don appropriate PPE, including respiratory protection if necessary.

-

Carefully sweep up the solid material using tools that will not generate excessive dust (e.g., gently scoop or use a dampened absorbent pad for small amounts).[7]

-

Place the spilled material and cleanup supplies into a sealed, labeled container for hazardous waste disposal.

-

Wash the spill area thoroughly once the material is removed.[6]

-

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][10][11][13]

-

Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][7][10]

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or breathing is difficult, seek immediate medical attention.[7][10]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10]

The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its hazards and the diligent application of safety protocols. By prioritizing engineering controls, utilizing appropriate personal protective equipment, adhering to established handling and storage procedures, and being prepared for emergencies, scientists can minimize risks to themselves and their colleagues. This guide serves as a technical framework, but it must be supplemented by the specific SDS provided by the supplier and a continuous commitment to a culture of safety within the laboratory.

References

-

Penta Chemicals. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). Methyl morpholine-3-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

The Lab Depot. (2014). Morpholine Safety Data Sheet. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

-

PubChem. (n.d.). (S)-Methyl morpholine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Government of Canada. (n.d.). Hazardous substance assessment – Morpholine. Retrieved from [Link]

-

Lab Alley. (2020). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+%. Retrieved from [Link]

-

European Medicines Agency. (2007). Guideline on Declaration of Storage Conditions. Retrieved from [Link]

-

MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from [Link]

-

European Medicines Agency. (2007). Declaration of storage conditions for medicinal products particulars and active substances (Annex) - Scientific guideline. Retrieved from [Link]

-

Serajuddin, A. T., & Sheen, P. C. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-6. Retrieved from [Link]

Sources

- 1. (S)-Methyl morpholine-3-carboxylate | C6H11NO3 | CID 6558896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. calpaclab.com [calpaclab.com]

- 4. Methyl morpholine-3-carboxylate hydrochloride | C6H12ClNO3 | CID 42614243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-methyl morpholine-3-carboxylate hydrochloride (1187929-55-0) for sale [vulcanchem.com]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. labdepotinc.com [labdepotinc.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. Methyl morpholine-3-carboxylate hydrochloride 95% | CAS: 1214686-81-3 | AChemBlock [achemblock.com]

- 13. trc-corp.com [trc-corp.com]

Spectroscopic Characterization of (S)-Methyl Morpholine-3-Carboxylate Hydrochloride: A Technical Guide

Introduction

(S)-methyl morpholine-3-carboxylate hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a versatile building block for the synthesis of more complex molecules, leveraging the conformational constraints and stereochemical definition of the morpholine scaffold. Accurate and comprehensive structural elucidation is paramount for its application in research and development, ensuring quality control and a deep understanding of its chemical properties.

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The content herein is structured to offer not just raw data, but also the underlying scientific rationale for data acquisition and interpretation, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Key Features

The structure combines a morpholine ring, a chiral center at the C3 position, and a methyl ester functional group. The hydrochloride salt form means the secondary amine in the morpholine ring is protonated, forming an ammonium salt. This protonation significantly influences the electronic environment and, consequently, the spectroscopic output.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation and purity assessment.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. Due to the lack of publicly available experimental spectra, the following is a representative analysis based on established chemical shift principles for similar structures. The spectrum is typically recorded in a deuterated solvent like Deuterium Oxide (D₂O) or DMSO-d₆, as the compound is a salt. The acidic N-H protons are often exchangeable and may appear as a broad signal or be exchanged with D₂O.

Predicted ¹H NMR Data (400 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~4.40 - 4.50 | dd | 1H | H3 | The proton at the chiral center (C3) is deshielded by the adjacent ester and the protonated nitrogen. It would appear as a doublet of doublets due to coupling with the two non-equivalent protons on C2. |

| ~4.10 - 4.25 | m | 2H | H5 | These protons are adjacent to the oxygen atom and are expected to be in this region. The axial and equatorial protons may be non-equivalent. |

| ~3.85 | s | 3H | -OCH₃ | The methyl ester protons are in a distinct chemical environment and appear as a sharp singlet. |

| ~3.70 - 3.80 | m | 1H | H2 (axial) | Protons on C2 are adjacent to the protonated nitrogen, leading to a downfield shift. Complex splitting is expected from coupling to H3 and the geminal H2 proton. |

| ~3.40 - 3.55 | m | 1H | H2 (equatorial) | Similar to the axial proton on C2, but may have a slightly different chemical shift due to its spatial orientation. |

| ~3.20 - 3.35 | m | 2H | H6 | These protons are adjacent to the protonated nitrogen and would be shifted downfield. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (100 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~171.0 | C=O | The carbonyl carbon of the ester group is characteristically found in the far downfield region. |

| ~65.5 | C5 | This carbon is attached to the ring oxygen, resulting in a significant downfield shift. |

| ~58.0 | C3 | The chiral carbon is attached to the ester group and the protonated nitrogen, placing it in this region. |

| ~53.0 | -OCH₃ | The methyl carbon of the ester. |

| ~45.0 | C2 | This carbon is adjacent to the protonated nitrogen atom. |

| ~43.0 | C6 | This carbon is also adjacent to the protonated nitrogen atom. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure high resolution and a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3000 - 2700 (broad) | N⁺-H Stretch | Secondary Ammonium | The broad and strong absorption in this region is a hallmark of an amine salt, indicating the protonation of the morpholine nitrogen. |

| ~2980 - 2850 | C-H Stretch | Aliphatic (CH₂, CH) | These absorptions confirm the presence of the saturated hydrocarbon portions of the morpholine ring and methyl group. |

| ~1745 (strong) | C=O Stretch | Ester | This is one of the most intense and diagnostic peaks in the spectrum, confirming the presence of the methyl ester. |

| ~1250 - 1050 (strong) | C-O Stretch | Ester & Ether | This region will contain strong signals corresponding to the C-O single bond stretches from both the ester and the morpholine ring ether linkage. |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR setup. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering structural clues. For a polar molecule like this, Electrospray Ionization (ESI) is the preferred technique.

Predicted Mass Spectrum (ESI+)

-

Molecular Ion: The molecular weight of the free base, (S)-methyl morpholine-3-carboxylate, is 145.16 g/mol . In positive ion mode ESI-MS, the base peak or a prominent peak is expected to be the protonated molecule [M+H]⁺.

-

m/z ≈ 146.08 (Calculated for C₆H₁₂NO₃⁺)

-

-

Key Fragmentation Pathways: While fragmentation can be controlled in ESI-MS, common fragments could arise from:

-

Loss of the methoxycarbonyl group (-COOCH₃): This would result in a fragment with m/z ≈ 86.

-

Ring cleavage: Various fragmentation patterns involving the breaking of the morpholine ring can occur, leading to smaller charged fragments.

-

Mass Spectrometry Workflow Diagram

Caption: High-level workflow for ESI-MS analysis.

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 methanol/water or acetonitrile/water, often with a small amount of formic acid (0.1%) to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ion Source Parameters: Optimize key ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow and temperature, to achieve a stable and strong ion signal for the [M+H]⁺ ion.

-

Mass Analyzer Scan: Set the mass analyzer to scan a relevant m/z range (e.g., m/z 50-300) to detect the molecular ion and potential fragments.

-

Data Acquisition: Acquire the mass spectrum, averaging multiple scans to obtain a clean spectrum with a good signal-to-noise ratio.

Conclusion

The collective data from NMR, IR, and MS provides a comprehensive and unambiguous spectroscopic fingerprint for this compound. ¹H and ¹³C NMR confirm the core carbon-hydrogen framework and stereochemical integrity. IR spectroscopy validates the presence of key functional groups, particularly the ester carbonyl and the ammonium salt. Finally, ESI-MS confirms the molecular weight of the parent molecule. Together, these techniques form a self-validating system essential for the quality control and effective use of this important chiral building block in scientific research and drug discovery.

References

-

University of California, Davis. Typical IR Absorption Frequencies for Common Functional Groups. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6558896, (S)-Methyl morpholine-3-carboxylate. Available at: [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.

The Morpholine Scaffold: A Privileged Core in Modern Drug Discovery and Development

A Technical Guide to the Biological Activities of Morpholine Derivatives

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Enduring Versatility of the Morpholine Ring

The morpholine moiety, a six-membered heterocyclic ring containing both an oxygen and a nitrogen atom, stands as a cornerstone in medicinal chemistry.[1][2] Its prevalence in a wide array of approved pharmaceuticals and clinical candidates is a testament to its remarkable versatility and favorable pharmacological properties. The unique structural and electronic features of the morpholine ring contribute to enhanced solubility, metabolic stability, and bioavailability of parent compounds.[3] Furthermore, the morpholine nitrogen provides a readily modifiable handle for synthetic chemists to explore diverse chemical space and optimize biological activity. This technical guide provides an in-depth exploration of the significant biological activities of morpholine derivatives, with a focus on their anticancer, neuroprotective, and antimicrobial properties. We will delve into the underlying mechanisms of action, explore structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these promising therapeutic agents.

Anticancer Activity of Morpholine Derivatives: Targeting Key Oncogenic Pathways

Morpholine derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[4][5] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A prominent mechanism through which morpholine derivatives exert their anticancer effects is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[6][7][8] This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell growth and survival. The oxygen atom of the morpholine ring can form crucial hydrogen bonds within the ATP-binding pocket of these kinases, contributing to potent and selective inhibition.[9]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Morpholine Derivatives

Caption: PI3K/Akt/mTOR pathway and points of inhibition by morpholine derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of morpholine derivatives is significantly influenced by the nature and position of substituents on both the morpholine ring and any appended aromatic systems. For instance, in a series of morpholine-substituted quinazolines, the presence of electron-withdrawing or electron-donating groups on the aromatic ring C modulates the cytotoxic activity against various cancer cell lines.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic potential of compounds against cancer cell lines.[10]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, SHSY-5Y) in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[11]

-

Compound Treatment: Treat the cells with various concentrations of the morpholine derivatives and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a further 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][12]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: MTT Assay

References

- 1. benchchem.com [benchchem.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]